(4S)-3,3-Dimethylpiperidin-4-amine

Description

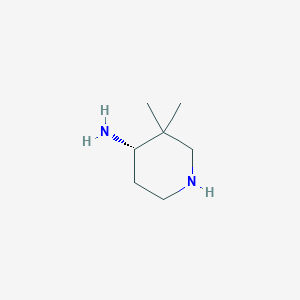

(4S)-3,3-Dimethylpiperidin-4-amine is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with two methyl groups at the 3-position and an amine group at the 4-position. The stereochemistry (S configuration at C4) plays a critical role in its physicochemical and biological properties. Analytical data for its enantiomer, (4R)-3,3-dimethylpiperidin-4-amine (CAS 473842-31-8), highlight its molecular weight (~158.24 g/mol) and availability via specialized chemical suppliers .

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

(4S)-3,3-dimethylpiperidin-4-amine |

InChI |

InChI=1S/C7H16N2/c1-7(2)5-9-4-3-6(7)8/h6,9H,3-5,8H2,1-2H3/t6-/m0/s1 |

InChI Key |

HDHZKCZZHXUICO-LURJTMIESA-N |

Isomeric SMILES |

CC1(CNCC[C@@H]1N)C |

Canonical SMILES |

CC1(CNCCC1N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3,3-Dimethylpiperidin-4-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4S)-3,3-Dimethylpiperidin-4-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired amine.

Industrial Production Methods

On an industrial scale, the production of (4S)-3,3-Dimethylpiperidin-4-amine may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is often carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S)-3,3-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

Major Products Formed

Oxidation: Nitroso or nitro derivatives

Reduction: Secondary or tertiary amines

Substitution: Substituted amines or amides

Scientific Research Applications

(4S)-3,3-Dimethylpiperidin-4-amine has several scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4S)-3,3-Dimethylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chiral center allows for selective interactions with biological targets, which can lead to enhanced efficacy and reduced side effects in pharmaceutical applications.

Comparison with Similar Compounds

Piperidin-4-amine Derivatives

Piperidin-4-amine derivatives share the core piperidine structure but differ in substituents and stereochemistry. Key examples include:

Key Observations :

- Stereochemistry: The S configuration in (4S)-3,3-dimethylpiperidin-4-amine may enhance target selectivity compared to its R enantiomer or non-chiral analogs .

- Substituent Effects : Bulkier groups (e.g., benzyl in ) reduce solubility but improve receptor binding in some cases. The dimethyl groups in the target compound likely increase lipophilicity, influencing membrane permeability.

- Synthetic Efficiency : High yields (e.g., 81% for piperidin-4-amine3a ) suggest stable intermediates, whereas lower yields (13% for S4) reflect challenging reaction conditions.

NMR and Chemical Shift Analysis

The dimethyl groups in (4S)-3,3-dimethylpiperidin-4-amine likely induce upfield/downfield shifts in $ ^1H $-NMR compared to non-methylated analogs. For example, 6-O-sulfation in related hexasaccharides caused proton shifts of +0.07–0.08 ppm in adjacent residues , suggesting that substituent electronegativity (as in methoxy or acetyl groups) similarly impacts NMR profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.